molecular formula C27H23N3O4 B302131 ethyl {2-methyl-3-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-1H-indol-1-yl}acetate

ethyl {2-methyl-3-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-1H-indol-1-yl}acetate

Cat. No. B302131
M. Wt: 453.5 g/mol
InChI Key: LRJLDVJFMBTCOG-MBTHVWNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {2-methyl-3-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-1H-indol-1-yl}acetate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of ethyl {2-methyl-3-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-1H-indol-1-yl}acetate involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. This compound targets the PI3K/Akt/mTOR signaling pathway, which is known to be dysregulated in cancer cells. By inhibiting this pathway, ethyl {2-methyl-3-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-1H-indol-1-yl}acetate can induce cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl {2-methyl-3-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-1H-indol-1-yl}acetate have been studied extensively. This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It also inhibits the migration and invasion of cancer cells, which are important processes in the metastasis of cancer. In addition, this compound has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl {2-methyl-3-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-1H-indol-1-yl}acetate in lab experiments include its specificity and potency in inhibiting cancer cell growth. It is also a relatively stable compound that can be easily synthesized and purified. However, there are limitations to using this compound in lab experiments. It has low water solubility, which can limit its effectiveness in certain assays. It also has potential toxicity and requires careful handling and disposal.

Future Directions

There are several potential future directions for the study of ethyl {2-methyl-3-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-1H-indol-1-yl}acetate. One direction is to further explore its anti-cancer properties and its potential as a therapeutic agent for cancer treatment. Another direction is to study its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Additionally, the synthesis and purification methods for this compound can be optimized to improve its effectiveness in lab experiments.

Synthesis Methods

The synthesis of ethyl {2-methyl-3-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-1H-indol-1-yl}acetate involves a series of steps that require specific reagents and conditions. The starting materials for the synthesis are 2-methyl-3-(1H-indol-1-yl)propanoic acid and naphtho[2,1-b]furan-2-carboxylic acid hydrazide. The reaction involves the condensation of these two compounds in the presence of ethyl acetate and acetic anhydride. The resulting product is purified using column chromatography to obtain the final compound.

Scientific Research Applications

Ethyl {2-methyl-3-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-1H-indol-1-yl}acetate has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has been tested on various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has shown promising results.

properties

Product Name

ethyl {2-methyl-3-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]-1H-indol-1-yl}acetate

Molecular Formula

C27H23N3O4

Molecular Weight

453.5 g/mol

IUPAC Name

ethyl 2-[3-[(Z)-(benzo[e][1]benzofuran-2-carbonylhydrazinylidene)methyl]-2-methylindol-1-yl]acetate

InChI

InChI=1S/C27H23N3O4/c1-3-33-26(31)16-30-17(2)22(20-10-6-7-11-23(20)30)15-28-29-27(32)25-14-21-19-9-5-4-8-18(19)12-13-24(21)34-25/h4-15H,3,16H2,1-2H3,(H,29,32)/b28-15-

InChI Key

LRJLDVJFMBTCOG-MBTHVWNTSA-N

Isomeric SMILES

CCOC(=O)CN1C(=C(C2=CC=CC=C21)/C=N\NC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)C

SMILES

CCOC(=O)CN1C(=C(C2=CC=CC=C21)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)C

Canonical SMILES

CCOC(=O)CN1C(=C(C2=CC=CC=C21)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)C

synonyms

ethyl 2-(3-((E)-(benzo(e)(1)benzofuran-2-carbonylhydrazinylidene)methyl)-2-methylindol-1-yl)acetate
STK899704

Origin of Product

United States

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